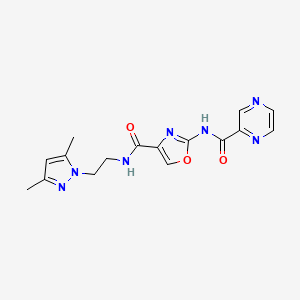![molecular formula C13H27N3O4 B2407160 tert-Butyl-N-(2-Amino-3-{[(tert-Butoxy)carbonyl]amino}propyl)carbamat CAS No. 149876-86-8](/img/structure/B2407160.png)
tert-Butyl-N-(2-Amino-3-{[(tert-Butoxy)carbonyl]amino}propyl)carbamat
Übersicht
Beschreibung
Tert-butyl N-(2-amino-3-{[(tert-butoxy)carbonyl]amino}propyl)carbamate is a chemical compound with the molecular formula C13H27N3O4 . It is also known as di-tert-butyl (2-aminopropane-1,3-diyl)dicarbamate . This compound is used in various organic syntheses .
Synthesis Analysis
The synthesis of tert-butyl N-(2-amino-3-{[(tert-butoxy)carbonyl]amino}propyl)carbamate involves several steps. The initial deprotonation of the [(tert-butoxy)carbonyl]amino (BocNH) group is followed by O-bridge opening, an acid–base equilibrium, and finally an alkoxyaluminate elimination . The compound can be obtained in a yield of 72.13% .Molecular Structure Analysis
The molecular weight of tert-butyl N-(2-amino-3-{[(tert-butoxy)carbonyl]amino}propyl)carbamate is 289.37 g/mol . Its InChI code is 1S/C13H27N3O4/c1-12(2,3)19-10(17)15-7-9(14)8-16-11(18)20-13(4,5)6/h9H,7-8,14H2,1-6H3,(H,15,17)(H,16,18) .Chemical Reactions Analysis
The formation of 3-aminotropones from tert-butyl N-(2-amino-3-{[(tert-butoxy)carbonyl]amino}propyl)carbamate involves an initial deprotonation of the [(tert-butoxy)carbonyl]amino (BocNH) group, followed by O-bridge opening, an acid–base equilibrium, and finally an alkoxyaluminate elimination .Physical and Chemical Properties Analysis
Tert-butyl N-(2-amino-3-{[(tert-butoxy)carbonyl]amino}propyl)carbamate is a powder that has a melting point of 90-91°C . It has a molecular weight of 289.37 g/mol . The compound has a XLogP3-AA value of 0.8, indicating its lipophilicity . It has 3 hydrogen bond donor counts and 5 hydrogen bond acceptor counts .Wissenschaftliche Forschungsanwendungen
Dipeptidsynthese
Diese Verbindung wird bei der Synthese von Dipeptiden verwendet. Sie ist Teil einer Reihe von Raumtemperatur-Ionenflüssigkeiten, die von kommerziell erhältlichen tert-Butyloxycarbonyl-geschützten Aminosäuren (Boc-AAILs) abgeleitet sind. Diese Boc-AAILs werden als Ausgangsmaterialien bei der Dipeptidsynthese mit häufig verwendeten Kupplungsreagenzien verwendet .
Organische Synthese
Die Verbindung wird aufgrund ihrer multiplen reaktiven Gruppen in der organischen Synthese eingesetzt. Sie dient zur Erweiterung der Anwendbarkeit von Aminosäure-Ionenflüssigkeiten (AAILs), die in der organischen Synthese verwendet werden .
Synthese von N-Boc-geschützten Anilinen
tert-Butylcarbamate, eine verwandte Verbindung, wurde bei der palladiumkatalysierten Synthese von N-Boc-geschützten Anilinen verwendet .
Synthese von tetrasubstituierten Pyrrolen
tert-Butylcarbamate wurde auch bei der Synthese von tetrasubstituierten Pyrrolen verwendet, die an der C-3-Position mit Ester- oder Ketongruppen funktionalisiert sind .
Herstellung von nicht-standardisierten geschützten Aminosäurederivaten
Die entwickelte Methode eignet sich zur Herstellung von nicht-standardisierten geschützten Aminosäurederivaten, die in der chemischen Peptidsynthese und Proteinmodifikation Anwendung finden .
Synthese von Ionenflüssigkeiten
Die Verbindung wird bei der Synthese von Ionenflüssigkeiten verwendet, die geschützte Aminosäuren enthalten .
Safety and Hazards
The safety information for tert-butyl N-(2-amino-3-{[(tert-butoxy)carbonyl]amino}propyl)carbamate indicates that it has some hazards. The compound has been assigned the GHS07 pictogram and the signal word "Warning" . The hazard statements associated with this compound are H302, H315, H319, and H335 .
Eigenschaften
IUPAC Name |
tert-butyl N-[2-amino-3-[(2-methylpropan-2-yl)oxycarbonylamino]propyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H27N3O4/c1-12(2,3)19-10(17)15-7-9(14)8-16-11(18)20-13(4,5)6/h9H,7-8,14H2,1-6H3,(H,15,17)(H,16,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYVFEFFJTQKDTK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(CNC(=O)OC(C)(C)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H27N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
149876-86-8 | |
| Record name | tert-butyl N-(2-amino-3-{[(tert-butoxy)carbonyl]amino}propyl)carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-benzyl-2-(2,4-dioxo-3-propan-2-yl-[1]benzofuro[3,2-d]pyrimidin-1-yl)acetamide](/img/structure/B2407079.png)
![N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-9H-xanthene-9-carboxamide](/img/structure/B2407082.png)
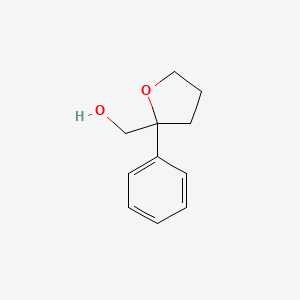

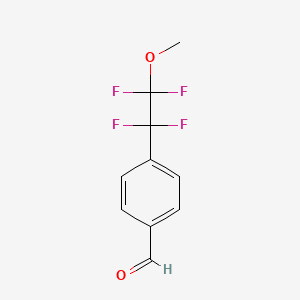
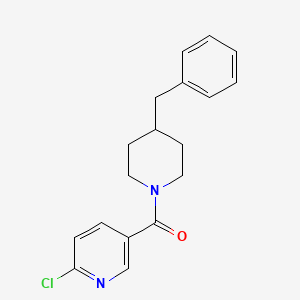

![ethyl N-[(3-chlorophenyl)(4-oxo-3,4-dihydro-2H-chromen-3-yl)methyl]carbamate](/img/structure/B2407093.png)
![5,6-Dihydro-4H-cyclopenta[c]thiophene-5-carboxylic acid](/img/structure/B2407094.png)
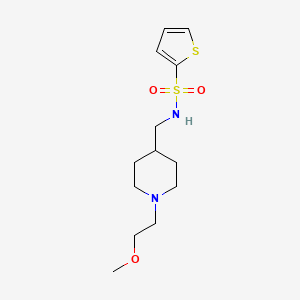

![8-[(Dibenzylamino)methyl]-1,3-dimethyl-7-(2-oxopropyl)purine-2,6-dione](/img/structure/B2407097.png)
![Ethyl 4-[7-hydroxy-4-oxo-8-(piperidylmethyl)chromen-3-yloxy]benzoate](/img/structure/B2407098.png)
